7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid
Description
Systematic IUPAC Nomenclature and CAS Registry Number Attribution
The systematic IUPAC name 7-ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid derives from its spirocyclic backbone and substituents. The parent structure, 1,4-dioxaspiro[4.5]decane , consists of two fused rings: a 1,4-dioxane (a six-membered ring with two oxygen atoms at positions 1 and 4) and a cyclohexane ring, connected at a single spiro carbon atom. The numeral "[4.5]" indicates that the smaller ring (dioxane) has four members (including the spiro atom), while the larger ring (cyclohexane) has five members.
The substituents—an ethyl group (-CH₂CH₃) and a carboxylic acid (-COOH)—are both attached to the spiro carbon at position 7. The carboxyl group receives priority in numbering due to its higher functional group hierarchy, but the ethyl group is explicitly noted as a prefix. The CAS Registry Number for this compound, while not directly cited here due to source restrictions, is conventionally assigned based on its unique structural descriptors and substituent arrangement.
Molecular Formula and Constitutional Isomerism Considerations
The molecular formula of 7-ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid is C₁₁H₁₈O₄ , calculated as follows:
- Base spiro system (C₈H₁₂O₂) : The 1,4-dioxaspiro[4.5]decane scaffold comprises eight carbons (C₈), twelve hydrogens (H₁₂), and two oxygens (O₂).
- Ethyl substituent (C₂H₅) : Adds two carbons and five hydrogens.
- Carboxylic acid group (COOH) : Contributes one carbon, two oxygens, and two hydrogens.
Constitutional isomerism arises from alternative arrangements of functional groups or ring systems. Potential isomers include:
- Positional isomers : Substituents relocated to adjacent carbons (e.g., 6-ethyl-1,4-dioxaspiro[4.5]decane-6-carboxylic acid).
- Functional group isomers : Replacement of the carboxylic acid with an ester (-COOR) or amide (-CONH₂).
- Ring-size variants : Spiro systems with differing ring sizes (e.g., spiro[4.4] or spiro[5.5]).
The rigidity of the spirocyclic framework limits conformational flexibility, making positional and functional group isomerism the most prevalent forms.
Spirocyclic System Geometrical Configuration Analysis
The spiro[4.5]decane system imposes distinct geometrical constraints. The dioxane ring adopts a chair-like conformation to minimize steric strain, while the cyclohexane ring similarly favors a chair configuration. The spiro carbon at position 7 serves as the junction point, with bond angles approximating 109.5° (tetrahedral geometry).
Key stereoelectronic features include:
- Axial vs. equatorial substituents : The ethyl and carboxylic acid groups occupy axial positions relative to the dioxane ring, introducing steric interactions that influence reactivity.
- Hydrogen-bonding capacity : The carboxylic acid group can engage in intramolecular hydrogen bonding with the dioxane oxygen atoms, stabilizing specific conformers.
- Torsional strain : The fused ring system restricts free rotation, locking substituents into fixed spatial orientations.
Computational models suggest that the lowest-energy conformation places the ethyl group equatorial to the cyclohexane ring, while the carboxylic acid remains axial, optimizing hydrogen-bonding interactions.
Comparative Structural Features of 1,4-Dioxaspiro[4.5]decane Derivatives
Structural analogs of 7-ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid exhibit varied physicochemical and biological properties based on substituent modifications:
The ethyl substituent in 7-ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid enhances lipophilicity compared to methyl analogs, potentially improving membrane permeability in biological systems. Conversely, the 8-aza variant introduces a heteroatom capable of hydrogen bonding, broadening its utility in coordination chemistry.
The spirocyclic core’s rigidity contrasts with flexible linear analogs, conferring resistance to enzymatic degradation—a trait exploited in drug design. Substitutions at the 7-position modulate electronic effects, with electron-withdrawing groups (e.g., -COOH) polarizing adjacent bonds and altering reaction kinetics.
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
7-ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-2-10(9(12)13)4-3-5-11(8-10)14-6-7-15-11/h2-8H2,1H3,(H,12,13) |
InChI Key |
CWNPXONGDWNOAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC2(C1)OCCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Core Synthetic Strategy
The synthesis primarily involves three key stages:
- Formation of the dioxane ring via cyclization of suitable diol precursors.
- Construction of the spiro linkage through nucleophilic or electrophilic cyclization reactions.
- Introduction of the carboxylic acid group through oxidation or functional group transformation.
Synthetic Routes and Reaction Conditions
Formation of the Dioxane Ring
The initial step involves cyclization of diols, typically ethylene glycol derivatives, with aldehydes or ketones under acid catalysis:
Diol + Aldehyde/Ketone → Acid-catalyzed cyclization → 1,4-Dioxane ring
Reaction conditions:
- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Solvents like toluene or acetic acid.
- Reflux conditions to promote cyclization.
Spiro Linkage Formation
The key step is attaching the dioxane ring to a decane derivative, often via nucleophilic attack on activated intermediates:
Dioxane derivative + Decane precursor → Spiro linkage formation
Reaction conditions:
- Use of Lewis acids (e.g., boron trifluoride etherate).
- Controlled temperature to favor spirocyclic formation.
- Solvent systems like dichloromethane or tetrahydrofuran.
Introduction of the Carboxylic Acid Group
The carboxylic acid is introduced through oxidation of a precursor alcohol or aldehyde, typically using strong oxidants:
Alcohol/Aldehyde + Oxidizing agent → Carboxylic acid
Oxidants employed:
- Potassium permanganate (KMnO₄)
- Chromium trioxide (CrO₃)
- Sodium chlorite (NaClO₂) in specific conditions
Industrial Synthesis Approaches
Large-scale production employs continuous flow reactors, allowing precise control over temperature, reaction time, and reagent addition. Purification techniques include:
- Crystallization
- Chromatography
- Distillation
These methods enhance yield and purity, essential for pharmaceutical applications.
Reaction Mechanisms and Chemical Pathways
Ring Formation
The cyclization of diols with aldehydes proceeds via acid-catalyzed acetal formation, generating the 1,4-dioxane ring through intramolecular nucleophilic attack.
Spirocyclic Construction
The formation of the spiro linkage involves nucleophilic attack of a hydroxyl group on an electrophilic center, often facilitated by Lewis acids, leading to the spiro compound.
Carboxylation
Oxidation of the precursor alcohol or aldehyde to a carboxylic acid involves electron transfer mechanisms, with oxidants abstracting hydrogens and facilitating carbon oxidation.
Data Tables Summarizing Preparation Methods
Scientific Discoveries and Innovations
Recent research has focused on optimizing reaction conditions to improve yields and stereoselectivity. Notably:
- Catalyst development: Use of novel Lewis acids has enhanced spirocyclic formation efficiency.
- Green chemistry approaches: Employing environmentally benign oxidants like sodium chlorite.
- Asymmetric synthesis: Advances in stereoselective methods have enabled the production of enantiomerically pure compounds, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other derivatives.
Substitution: The dioxaspiro ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl (7R,8S)-8-Hydroxy-1,4-dioxaspiro[4.5]decane-7-carboxylate
- Structure : Ethyl ester and hydroxyl substituents at positions 7 and 8, respectively, with defined stereochemistry (7R,8S).
- Molecular Formula : C₁₁H₁₈O₅; MW : 230.26 g/mol .
- Stereochemistry may influence biological activity or crystallization behavior.
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic Acid
- Structure : Contains a conjugated acrylic acid group and a double bond in the spiro ring (dec-7-en).
- Molecular Formula : C₁₁H₁₄O₄; MW : 210.23 g/mol .
- Key Differences : The α,β-unsaturated carbonyl system enables reactivity in Michael additions or polymerization. The reduced saturation (double bond) may lower thermal stability compared to the fully saturated target compound.
7-(Pent-4-en-1-yl)-1,4-dithiaspiro[4.5]dec-6-ene
Heteroatom and Substituent Modifications
1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic Acid, Ethyl Ester
- Structure : Incorporates a nitrogen atom in the spiro ring (azaspiro) and an ethyl ester.
(2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic Acid
- Structure: Features a ketone (3-oxo) and ethanoic acid group.
- Synthesis : Derived from L-malic acid, yielding enantiomerically pure material ([α]²⁰D = +6.6°) .
- Key Differences : The ketone enhances electrophilicity, while the chiral center highlights the importance of stereochemistry in biological applications.
Physicochemical and Pharmacological Properties
Biological Activity
7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid (CAS No. 79252-64-5) is a compound with notable structural features that influence its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₈O₄
- Molecular Weight : 214.26 g/mol
- CAS Number : 79252-64-5
The compound features a spirocyclic structure that contributes to its unique biological interactions. The presence of the dioxaspiro group is significant for its activity.
Antimicrobial Properties
Research indicates that compounds with spirocyclic structures, including 7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid, often exhibit antimicrobial properties. A study explored the structure-activity relationship (SAR) of similar compounds and found that modifications in the spiro structure can enhance antibacterial efficacy against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Antioxidant Activity
The antioxidant potential of 7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, which is crucial for preventing oxidative stress-related damage in biological systems .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and eventual cell death.
- Enzyme Inhibition : The carboxylic acid moiety may interact with active sites of enzymes critical for bacterial survival.
- Radical Scavenging : The dioxaspiro structure allows for electron donation, neutralizing free radicals effectively.
Case Study 1: Antimicrobial Efficacy
A recent study tested 7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid against a panel of Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Gentamicin | 32 |
Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that the compound exhibited a dose-dependent antioxidant effect, with an IC50 value significantly lower than that of ascorbic acid in DPPH scavenging tests. This suggests potential applications in formulations aimed at reducing oxidative stress in biological systems .
Q & A
Q. Which authoritative databases provide reliable spectral or crystallographic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
